

In-depth Technical Guide: (2-(tert-Butoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-(tert-Butoxy)pyridin-3-yl)boronic acid

Cat. No.: B567641

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CAS Number: 1245898-82-1

This technical guide provides a comprehensive overview of **(2-(tert-Butoxy)pyridin-3-yl)boronic acid**, a key building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and its significant application in the development of targeted therapeutics, particularly as a precursor to potent IRAK4 inhibitors.

Compound Data

A summary of the key quantitative and physical data for **(2-(tert-Butoxy)pyridin-3-yl)boronic acid** is presented below. This information is crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	1245898-82-1	[1]
Molecular Formula	C ₉ H ₁₄ BNO ₃	[1]
Molecular Weight	195.03 g/mol	
Physical Form	Solid	
Purity	≥95%	
Boiling Point (Predicted)	340.3 ± 52.0 °C at 760 mmHg	

Application in Drug Discovery: Synthesis of IRAK4 Inhibitors

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a valuable reagent in the synthesis of kinase inhibitors, particularly for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of potent and selective IRAK4 inhibitors is a significant focus in modern drug discovery.

The pyridine moiety of **(2-(tert-Butoxy)pyridin-3-yl)boronic acid** serves as a key pharmacophore that can engage in crucial interactions within the ATP-binding pocket of the IRAK4 kinase domain. The tert-butoxy group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are important for drug-like characteristics.

The IRAK4 Signaling Pathway

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade and the point of intervention for IRAK4 inhibitors.

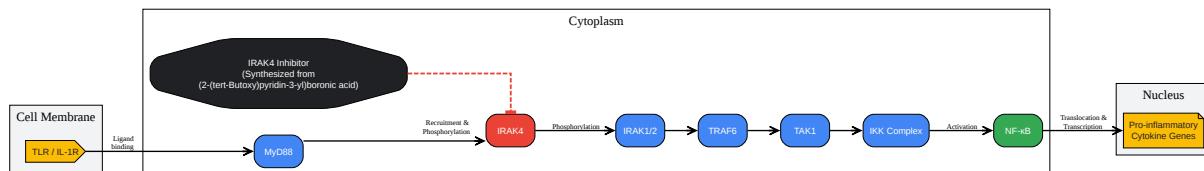
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Figure 1: IRAK4 Signaling Pathway and Inhibition.

Experimental Protocols

The primary application of **(2-(tert-Butoxy)pyridin-3-yl)boronic acid** in the synthesis of IRAK4 inhibitors is through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and a suitable aryl or heteroaryl halide.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative methodology for the coupling of **(2-(tert-Butoxy)pyridin-3-yl)boronic acid** with a halogenated heterocyclic core, a common strategy in the synthesis of kinase inhibitors.

Materials:

- **(2-(tert-Butoxy)pyridin-3-yl)boronic acid** (1.2 equivalents)
- Aryl or heteroaryl halide (e.g., a chlorinated pyrimidine derivative) (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$) (0.05 equivalents)
- Base (e.g., K_2CO_3 or Cs_2CO_3) (2.0 equivalents)

- Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene/water mixture)

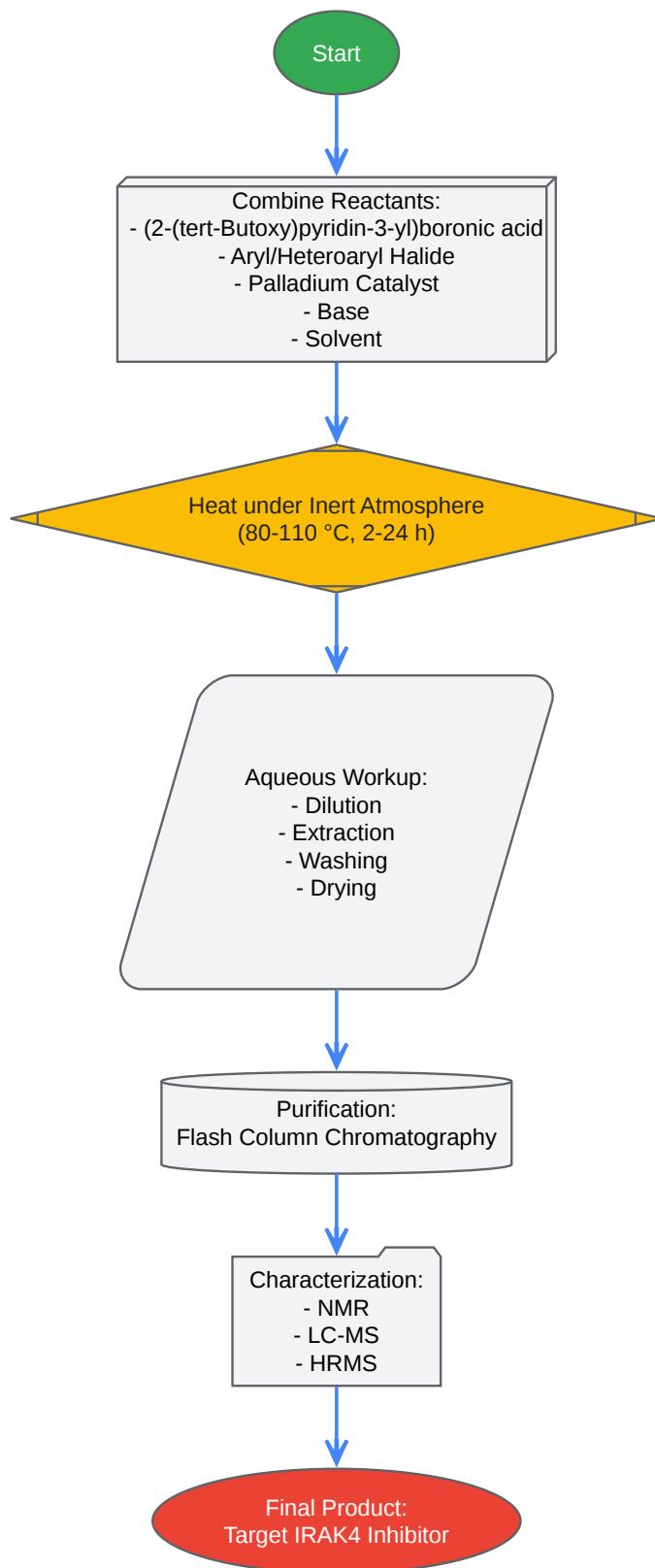
Procedure:

- To a dry reaction vessel, add the aryl or heteroaryl halide, **(2-(tert-Butoxy)pyridin-3-yl)boronic acid**, the palladium catalyst, and the base.
- Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Note: Reaction conditions, including the choice of catalyst, base, solvent, and temperature, may require optimization for specific substrates.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a target molecule using a Suzuki-Miyaura coupling reaction.

[Click to download full resolution via product page](#)**Figure 2:** General Suzuki Coupling Workflow.

Safety Information

(2-(tert-Butoxy)pyridin-3-yl)boronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-(tert-Butoxy)pyridin-3-yl)boronic acid is a versatile and valuable building block for the synthesis of complex heterocyclic molecules. Its application in the development of IRAK4 inhibitors highlights its importance in modern drug discovery programs targeting inflammatory and autoimmune diseases. The experimental protocols and workflows provided in this guide offer a foundation for the practical application of this reagent in a research setting.

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References

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